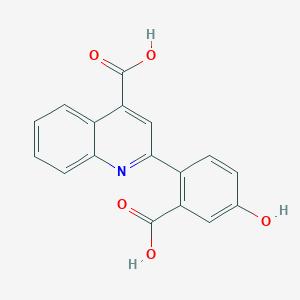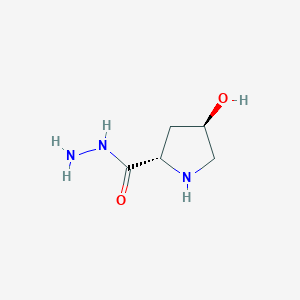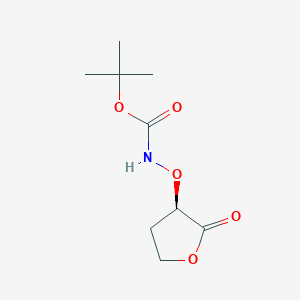![molecular formula C32H35OP B12877633 2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol is a chemical compound known for its unique structure and properties. It is a phosphine ligand that has been widely used in various chemical reactions, particularly in catalysis. The compound’s structure consists of a binaphthyl backbone with a dicyclohexylphosphino group attached, making it a valuable tool in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions include:
Solvent: Toluene or tetrahydrofuran (THF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification: through crystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety in the final product
化学反応の分析
Types of Reactions
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Coordination: It acts as a ligand, coordinating with metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Substitution: Aryl halides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.
Coordination: Transition metals like palladium, nickel, and platinum in various solvents.
Major Products
Phosphine oxides: from oxidation reactions.
Aryl-substituted products: from cross-coupling reactions.
Metal complexes: from coordination reactions.
科学的研究の応用
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The binaphthyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved include:
Transition metal centers: Palladium, nickel, and platinum.
Catalytic cycles: Involving oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos
Uniqueness
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone, which provides unique steric and electronic properties. This makes it particularly effective in catalytic reactions, offering higher selectivity and efficiency compared to similar compounds. Its ability to form stable complexes with transition metals further enhances its utility in various chemical processes.
特性
分子式 |
C32H35OP |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C32H35OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h7-12,17-22,25-26,33H,1-6,13-16H2 |
InChIキー |
BRTACWKAVFPCTL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)

![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)




